N-(4-chloropyridin-2-yl)-2-methylpyrimidin-4-amine
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Overview
Description
N-(4-chloropyridin-2-yl)-2-methylpyrimidin-4-amine is a heterocyclic compound that contains both pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloropyridin-2-yl)-2-methylpyrimidin-4-amine typically involves the reaction of 4-chloropyridine-2-amine with 2-methylpyrimidine-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloropyridin-2-yl)-2-methylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
N-(4-chloropyridin-2-yl)-2-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-chloropyridin-2-yl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain kinases or disrupt the function of nucleic acids, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-chloropyridin-2-yl)carbamate: Similar structure but with a carbamate group instead of a pyrimidine ring.
4-chloro-2-pyridinemethanol: Contains a hydroxymethyl group instead of a pyrimidine ring.
N-(pyridin-2-yl)amides: Compounds with similar pyridine rings but different substituents.
Uniqueness
N-(4-chloropyridin-2-yl)-2-methylpyrimidin-4-amine is unique due to the presence of both pyridine and pyrimidine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H9ClN4 |
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Molecular Weight |
220.66 g/mol |
IUPAC Name |
N-(4-chloropyridin-2-yl)-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C10H9ClN4/c1-7-12-5-3-9(14-7)15-10-6-8(11)2-4-13-10/h2-6H,1H3,(H,12,13,14,15) |
InChI Key |
LPNXAPUVCMSTEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=N1)NC2=NC=CC(=C2)Cl |
Origin of Product |
United States |
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